molecular formula C27H20O9S2 B15081385 bis(3-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate

bis(3-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate

Katalognummer: B15081385
Molekulargewicht: 552.6 g/mol
InChI-Schlüssel: LHTUEIRYTPYBAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(3-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate: is a complex organic compound with the molecular formula C27H20O9S2 This compound is characterized by its unique structure, which includes two methoxyphenyl groups and a fluorene core with sulfonate groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis(3-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate typically involves the reaction of 9-oxo-9H-fluorene-2,7-disulfonic acid with 3-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(3-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various new substituents .

Wissenschaftliche Forschungsanwendungen

Bis(3-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of bis(3-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to bis(3-methoxyphenyl) 9-oxo-9H-fluorene-2,7-disulfonate include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and interactions with other molecules.

Eigenschaften

Molekularformel

C27H20O9S2

Molekulargewicht

552.6 g/mol

IUPAC-Name

bis(3-methoxyphenyl) 9-oxofluorene-2,7-disulfonate

InChI

InChI=1S/C27H20O9S2/c1-33-17-5-3-7-19(13-17)35-37(29,30)21-9-11-23-24-12-10-22(16-26(24)27(28)25(23)15-21)38(31,32)36-20-8-4-6-18(14-20)34-2/h3-16H,1-2H3

InChI-Schlüssel

LHTUEIRYTPYBAM-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)OC5=CC=CC(=C5)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.